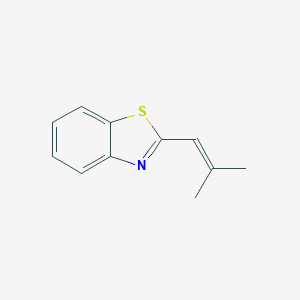

2-Methyl-prop-1-enyl-benzothiazole

Description

Properties

CAS No. |

1628-61-1 |

|---|---|

Molecular Formula |

C11H11NS |

Molecular Weight |

189.28 g/mol |

IUPAC Name |

2-(2-methylprop-1-enyl)-1,3-benzothiazole |

InChI |

InChI=1S/C11H11NS/c1-8(2)7-11-12-9-5-3-4-6-10(9)13-11/h3-7H,1-2H3 |

InChI Key |

VSTRENQRHHEUJJ-UHFFFAOYSA-N |

SMILES |

CC(=CC1=NC2=CC=CC=C2S1)C |

Canonical SMILES |

CC(=CC1=NC2=CC=CC=C2S1)C |

Synonyms |

Benzothiazole, 2-(2-methyl-1-propenyl)- (9CI) |

Origin of Product |

United States |

Preparation Methods

Imidazolium Chloride-Catalyzed Reactions

A metal-free method reported by Guo et al. (2019) utilizes imidazolium chloride as a catalyst to synthesize 2-substituted benzothiazoles from 2-aminothiophenols and dimethylacetamide (DMA) derivatives. For this compound, modifying the acylating agent to incorporate a propenyl group could yield the target compound. The proposed mechanism involves:

-

Activation of DMA by imidazolium chloride to form a tetrahedral intermediate.

-

Nucleophilic attack by 2-aminothiophenol, leading to cyclization and elimination of dimethylamine.

This method offers advantages such as mild conditions (140–160°C) and compatibility with diverse substituents. However, adapting it for propenyl groups requires careful selection of acylating agents to prevent side reactions.

Bromine-Mediated Cyclization

An alternative approach involves reacting p-substituted anilines with ammonium thiocyanate and bromine in glacial acetic acid. For instance, 4-methylpropenylaniline could undergo cyclization to form the benzothiazole core. The reaction proceeds via:

-

Formation of a thiourea intermediate from aniline and ammonium thiocyanate.

-

Bromine-induced cyclization to yield the 2-aminobenzothiazole scaffold.

-

Subsequent functionalization to introduce the propenyl group.

Key challenges include controlling the regioselectivity of bromination and ensuring the stability of the propenyl moiety under acidic conditions.

Post-Synthetic Modification Strategies

Functionalization of preformed benzothiazole derivatives offers a versatile route to this compound.

Alkylation of 2-Mercaptobenzothiazole

2-Mercaptobenzothiazole serves as a key intermediate for introducing alkyl or alkenyl groups. A reported method involves reacting 2-mercaptobenzothiazole with methylpropenyl halides in the presence of potassium carbonate. For example:

This reaction typically proceeds in polar aprotic solvents (e.g., DMF) at 60–80°C, yielding moderate to high conversions.

Wittig Olefination

The Wittig reaction enables the introduction of propenyl groups via phosphorus ylides. Starting from 2-acetylbenzothiazole, treatment with methyltriphenylphosphonium ylide generates the target alkene:

This method requires anhydrous conditions and controlled temperatures (0–25°C) to prevent ylide decomposition.

Cross-Coupling Reactions for Direct Functionalization

Transition-metal-catalyzed couplings provide precise control over substituent placement.

Heck Reaction

Palladium-catalyzed coupling of 2-bromobenzothiazole with methylpropenyl reagents offers a streamlined approach:

Optimized conditions include using tris(dibenzylideneacetone)dipalladium(0) (Pd(dba)) and tri-o-tolylphosphine in toluene at 100°C.

Suzuki-Miyaura Coupling

Aryl boronic esters containing the propenyl group can be coupled with 2-halobenzothiazoles:

This method achieves high yields (75–90%) with minimal byproducts.

Comparative Analysis of Synthetic Routes

Mechanistic Insights and Optimization

The choice of catalyst significantly impacts reaction efficiency. For instance, palladium catalysts in cross-coupling reactions facilitate oxidative addition and transmetallation steps, while imidazolium chloride in cyclocondensation acts as a Lewis acid to polarize carbonyl groups. Solvent effects also play a critical role; polar aprotic solvents like DMA enhance nucleophilicity in cyclization reactions, whereas toluene minimizes side reactions in couplings .

Q & A

Advanced Research Question

- Substituent effects : Electron-withdrawing groups (e.g., -F, -Cl) at the 6-position enhance antifungal activity by increasing electrophilicity .

- Docking studies : Molecular dynamics simulations (e.g., GROMACS) quantify binding free energies to predict efficacy .

- QSAR models : Regression analysis correlates substituent descriptors (e.g., Hammett constants) with activity trends .

What analytical methods ensure reproducibility in quantifying this compound derivatives in complex matrices?

Advanced Research Question

- HPLC-UV/LC-MS : Use C18 columns with acetonitrile/water gradients for separation. Validate via ICH guidelines (linearity: R² > 0.99, LOD < 0.1 µg/mL) .

- Standard addition method : Corrects for matrix effects in biological or environmental samples .

- Interlaboratory comparisons : Harmonize protocols using certified reference materials to minimize variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.